
2-(3-甲基丁基)吡咯烷
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
科学研究应用
2-(3-Methylbutyl)pyrrolidine has a wide range of applications in scientific research:
作用机制
Target of Action
Pyrrolidine alkaloids, a group to which this compound belongs, have been shown to interact with a variety of biological targets, including antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic and anthelmintic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological targets .
Mode of Action
Pyrrolidine alkaloids are known to interact with their targets in a variety of ways, leading to a range of biological activities . For instance, some pyrrolidine alkaloids have been shown to cause renal injuries, whereas others like nicotine and cocaine have been confirmed to cause neurotoxicity in experimental animals .
Biochemical Pathways
Pyrrolidine alkaloids have been associated with a variety of biological activities, suggesting that they may affect multiple biochemical pathways . For example, β-lactam substituted polycyclic fused pyrrolidine alkaloids have been shown to possess significant anti-bacterial activity .
Pharmacokinetics
The physicochemical parameters of pyrrolidine, a parent compound, have been compared with those of the aromatic pyrrole and cyclopentane . This information could potentially provide insights into the ADME properties of 2-(3-Methylbutyl)pyrrolidine.
Result of Action
Pyrrolidine alkaloids have been shown to possess several important biological activities, suggesting that they may have a variety of molecular and cellular effects .
Action Environment
The storage temperature for this compound is typically room temperature , suggesting that it may be stable under a variety of environmental conditions.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Methylbutyl)pyrrolidine can be achieved through several methods. One common approach involves the N-heterocyclization of primary amines with diols, catalyzed by a Cp*Ir complex . Another method includes the use of O-benzoylhydroxylamines as alkyl nitrene precursors in the presence of a rhodium catalyst . Additionally, the acid-promoted synthesis from N-carbamate-protected amino alcohols is also a viable route .
Industrial Production Methods: Industrial production of 2-(3-Methylbutyl)pyrrolidine typically involves the use of readily available starting materials such as carbonyl compounds and 3-chloropropylamine . The reaction conditions are optimized to achieve high yields and purity, making the process efficient and scalable.
化学反应分析
Types of Reactions: 2-(3-Methylbutyl)pyrrolidine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of the nitrogen atom in the pyrrolidine ring, which can act as a nucleophile or electrophile depending on the reaction conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used to oxidize 2-(3-Methylbutyl)pyrrolidine.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed to reduce the compound.
Substitution: Halogenation reactions using reagents like N-bromosuccinimide (NBS) or chlorination with thionyl chloride (SOCl₂) are typical substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically results in the formation of amines or alcohols.
相似化合物的比较
2-(3-Methylbutyl)pyrrolidine can be compared with other similar compounds such as N-(2-Methylbutyl)pyrrolidine and N-(3-Methylbutyl)pyrrolidine . While these compounds share a similar pyrrolidine ring structure, the position and nature of the substituents can significantly affect their chemical properties and biological activities. The unique 3-methylbutyl substituent in 2-(3-Methylbutyl)pyrrolidine imparts distinct steric and electronic effects, making it a valuable compound for various applications.
属性
IUPAC Name |
2-(3-methylbutyl)pyrrolidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19N/c1-8(2)5-6-9-4-3-7-10-9/h8-10H,3-7H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYHNQRWWFPHQPL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCC1CCCN1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-(2,4-difluorophenyl)-N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)acetamide](/img/structure/B2393279.png)
![8-(2-chlorobenzoyl)-4-(4-fluoro-3-methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2393280.png)

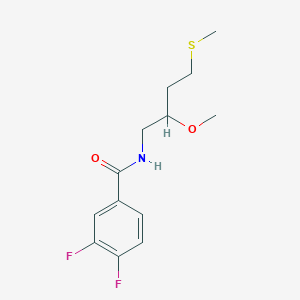
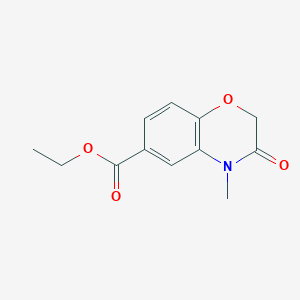
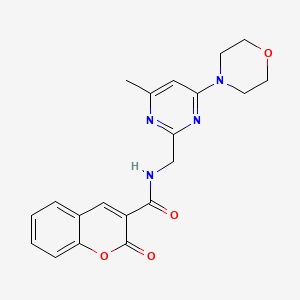
![7-Methyl-1-phenyl-2-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2393288.png)
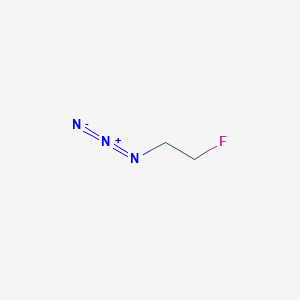
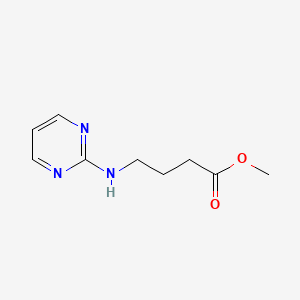
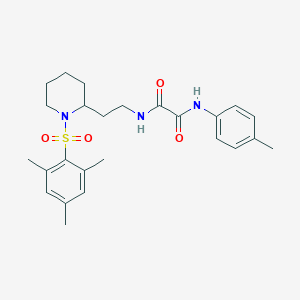
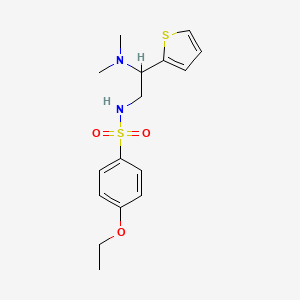
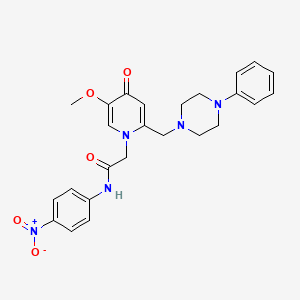
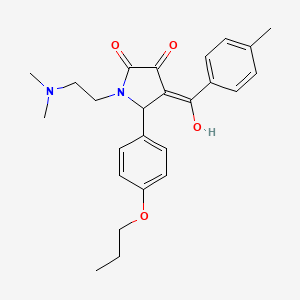
![N-(3,4-dimethoxybenzyl)-3-[9-(4-methoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl]propanamide](/img/structure/B2393300.png)
